5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone
Brand Name: Vulcanchem
CAS No.: 898772-94-6
VCID: VC2282833
InChI: InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
SMILES: CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2
Molecular Formula: C13H18O3S
Molecular Weight: 254.35 g/mol

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone

CAS No.: 898772-94-6

Cat. No.: VC2282833

Molecular Formula: C13H18O3S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone - 898772-94-6

Specification

CAS No. 898772-94-6
Molecular Formula C13H18O3S
Molecular Weight 254.35 g/mol
IUPAC Name 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one
Standard InChI InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Standard InChI Key MTAIXHHKQXJCFY-UHFFFAOYSA-N
SMILES CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2
Canonical SMILES CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2

Introduction

Structural Characteristics and Chemical Identity

5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a dioxolane ring attached at position 5 and a 3-methylbutyl ketone group at position 2. Based on the molecular patterns of similar compounds, this molecule likely has a molecular formula of C₁₄H₂₀O₃S and a molecular weight of approximately 268 g/mol, comparable to the hexyl analog which has a molecular weight of 268.37 g/mol .

The compound's structure incorporates three key functional components:

  • The thiophene core provides aromaticity and potential for electrophilic substitution reactions

  • The 1,3-dioxolane ring serves as a protecting group for a carbonyl function and contributes to the electron distribution

  • The 3-methylbutyl ketone group introduces a branched aliphatic chain that affects lipophilicity and potential biological interactions

Nomenclature and Classification

Following IUPAC conventions and patterns observed in similar compounds, this molecule could also be named 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-4-methylpentan-1-one. It belongs to several chemical classifications:

  • Heterocyclic aromatic compounds (due to the thiophene ring)

  • Ketones (containing a carbonyl group bonded to carbon atoms)

  • Acetals (featuring the dioxolane protecting group)

  • Thiophene derivatives (based on the core structure)

Synthesis Methods and Production Techniques

Laboratory Synthesis Pathways

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would likely follow established protocols for similar compounds, involving multiple reaction steps carefully controlled for optimal yield and purity.

Formation of the Dioxolane Ring

The dioxolane component is typically introduced through acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction requires controlled conditions to ensure proper formation of the five-membered dioxolane ring structure.

Thiophene Functionalization

The thienyl ketone moiety can be prepared through various methods, with Friedel-Crafts acylation being among the most common. This approach involves the reaction of thiophene with an acyl chloride (in this case, 4-methylpentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme

A possible synthetic route would involve:

  • Protection of thiophene-2-carbaldehyde with ethylene glycol to form the dioxolane ring

  • Metallation of the protected thiophene at position 5

  • Acylation with 4-methylpentanoyl chloride to introduce the 3-methylbutyl ketone group

Industrial Production Considerations

For large-scale production, several factors would need to be addressed:

  • Optimization of reaction conditions to maximize yield and minimize byproducts

  • Implementation of continuous flow processes rather than batch reactions to improve efficiency and reduce waste

  • Selection of greener solvents and catalysts to minimize environmental impact

  • Development of effective purification methods suitable for industrial scale

The industrial synthesis would likely involve automated reactors with precise control of temperature, pressure, and reagent addition to ensure product consistency and quality.

Physical and Chemical Properties

Physicochemical Characteristics

Based on the properties of structurally similar compounds, 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would likely exhibit the following characteristics:

PropertyExpected Value/CharacteristicBasis for Estimation
Physical StatePale yellow to amber liquid or low-melting solidSimilar thiophene derivatives
Molecular Weight~268 g/molCalculated from molecular formula
SolubilitySoluble in most organic solvents; poorly soluble in waterLipophilic structure similar to related compounds
Melting Point40-60°C (if solid)Comparable to hexyl derivative
Boiling Point>250°C at atmospheric pressureBased on molecular weight and functionality
Density~1.1-1.2 g/cm³Typical for similar organic compounds
Log P~3.0-3.5Estimated based on structural components

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that could be used for identification and structural confirmation:

IR Spectroscopy

Key IR absorption bands would include:

  • Carbonyl (C=O) stretch at approximately 1650-1680 cm⁻¹

  • C-O-C stretching from the dioxolane ring at approximately 1050-1150 cm⁻¹

  • C-H stretching of the thiophene ring at approximately 3100 cm⁻¹

  • Aliphatic C-H stretching from the 3-methylbutyl group at approximately 2850-2950 cm⁻¹

NMR Spectroscopy

¹H NMR would show characteristic signals for:

  • Thiophene protons (approximately 6.8-7.6 ppm)

  • Dioxolane CH (approximately 5.8-6.0 ppm)

  • Dioxolane CH₂ groups (approximately 3.9-4.1 ppm)

  • Methylene protons adjacent to the carbonyl (approximately 2.8-3.0 ppm)

  • Methyl groups of the 3-methylbutyl chain (approximately 0.9 ppm)

Chemical Reactivity

The chemical behavior of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would be governed by its functional groups:

Ketone Functionality

The ketone group would participate in typical carbonyl reactions:

  • Nucleophilic addition reactions

  • Reduction to secondary alcohols

  • Condensation with amines to form imines

  • Wittig reactions to form alkenes

Thiophene Ring Reactivity

The thiophene ring would undergo:

  • Electrophilic aromatic substitution reactions

  • Oxidation to form sulfoxides and sulfones

  • Lithiation at available positions for further functionalization

Dioxolane Group Reactions

The dioxolane protecting group would be susceptible to:

  • Acid-catalyzed hydrolysis to regenerate the carbonyl compound

  • Transacetalization reactions under appropriate conditions

Potential ActivityStructural BasisComparable Compounds
Antimicrobial propertiesThiophene coreSimilar thiophene derivatives show activity against various pathogens
Anti-inflammatory effectsCarbonyl group and heterocyclic structureKetone-containing heterocycles often exhibit such properties
Enzyme inhibitionMultiple binding sites for protein interactionStructurally similar compounds have shown enzyme modulatory activities
Antioxidant activitySulfur-containing heterocycleThiophene compounds can act as radical scavengers

Materials Science Applications

The unique structure of this compound suggests potential applications in:

  • Development of organic electronic materials, leveraging the electron-rich thiophene ring

  • Preparation of specialized polymers with defined electronic properties

  • Creation of organic semiconductors or conductive materials

  • Development of novel optical materials with specific light-absorption characteristics

Structure-Activity Relationships

Comparison with Structural Analogs

Understanding the relationship between structural features and properties requires comparison with similar compounds:

CompoundAlkyl ChainKey Structural DifferencePotential Impact on Properties
5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketoneMethylShorter alkyl chainLower lipophilicity, different membrane permeability
5-(1,3-DIOXOLAN-2-YL)-2-THIENYL HEXYL KETONEHexylLinear vs. branched chainDifferent spatial arrangement and interaction potential
Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketoneButylShorter linear chainIntermediate lipophilicity, different conformational flexibility
Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketoneDecylMuch longer chainSignificantly higher lipophilicity, potential for micelle formation

Structure-Property Correlations

The 3-methylbutyl group in the target compound introduces several important features:

  • The branched nature creates a different spatial arrangement compared to linear chains

  • The specific chain length provides a balance between water solubility and lipophilicity

  • The branching point introduces conformational constraints that may affect binding to biological targets

  • The isopentyl structure is found in many natural products, potentially conferring biomimetic properties

These structural characteristics would influence physicochemical properties such as solubility, melting point, and biological activity profiles.

Analytical Methods for Characterization

Chromatographic Techniques

Identification and purity assessment of 5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone would typically involve:

  • High-Performance Liquid Chromatography (HPLC) using reversed-phase columns

  • Gas Chromatography (GC) for volatile component analysis

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

Advanced Spectroscopic Methods

Comprehensive structural characterization would employ:

  • High-resolution Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Two-dimensional NMR techniques (COSY, HSQC, HMBC) for complete structure elucidation

  • X-ray crystallography (if crystalline) for absolute configuration determination

These analytical methods would provide definitive structural confirmation and enable quality control during synthesis.

Future Research Directions

Synthesis Optimization

Future research could focus on:

  • Development of greener synthetic routes with higher atom economy

  • Exploration of enzymatic or biocatalytic approaches for stereoselective synthesis

  • Investigation of flow chemistry methods for continuous production

  • Design of more efficient purification protocols

Application Development

Promising areas for further investigation include:

  • Comprehensive screening for biological activities against diverse targets

  • Exploration of structure-activity relationships through the synthesis of additional analogs

  • Investigation of potential applications in electronic materials and devices

  • Development of specialized analytical applications leveraging the unique structural features

Theoretical Studies

Computational approaches could provide valuable insights:

  • Molecular modeling to predict interactions with biological targets

  • Quantum chemical calculations to understand electronic properties

  • QSAR studies to establish relationships between structure and observed activities

  • Molecular dynamics simulations to explore conformational preferences

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